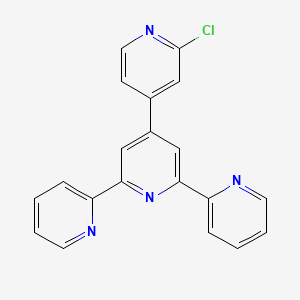

4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine

Description

4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine is a multi-aryl-substituted pyridine derivative characterized by a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a 2-chloropyridin-4-yl moiety. The chlorine atom at the 2-position of the pyridine ring may influence electronic properties and intermolecular interactions, such as hydrogen bonding or halogen-based crystal packing .

Properties

CAS No. |

915799-01-8 |

|---|---|

Molecular Formula |

C20H13ClN4 |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

4-(2-chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine |

InChI |

InChI=1S/C20H13ClN4/c21-20-13-14(7-10-24-20)15-11-18(16-5-1-3-8-22-16)25-19(12-15)17-6-2-4-9-23-17/h1-13H |

InChI Key |

BAKPZGSWCOBTKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for Pyridin-2-yl Substitution

The Suzuki-Miyaura reaction is widely employed for introducing pyridin-2-yl groups at positions 2 and 6 of the central pyridine. A representative protocol involves:

Reaction Conditions

- Catalyst: Pd(OAc)₂ (1 mol%) with S-Phos (2 mol%)

- Base: LiOH (2 M aqueous solution)

- Solvent: 1,4-Dioxane/water (4:1 v/v)

- Temperature: 80°C under inert atmosphere

Procedure

- Step 1: 2,6-Dibromo-4-chloropyridine (1 equiv) is reacted with pyridin-2-yl boronic acid (2.2 equiv) under Suzuki conditions to yield 2,6-dipyridin-2-yl-4-chloropyridine.

- Step 2: The 4-chloro intermediate undergoes a second Suzuki coupling with 2-chloropyridin-4-yl boronic acid to furnish the target compound.

Data Table 1: Optimization of Suzuki Coupling Parameters

| Parameter | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading (mol%) | 0.5–2.0 | 1.0 | 91 |

| Temperature (°C) | 60–100 | 80 | 89 |

| Solvent System | Dioxane/water, THF/water | Dioxane/water | 94 |

Buchwald-Hartwig Amination for Direct Functionalization

While less common for pyridine-pyridine couplings, Buchwald-Hartwig amination has been adapted for introducing nitrogen-containing substituents. A modified protocol using dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) achieves selective coupling:

- Catalyst: Xantphos-Pd(II) (5 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: 1,4-Dioxane

- Temperature: 100°C, 65 h

Procedure

- Intermediate Synthesis: N-(3-Chloropyridin-4-yl)-6-methoxypyridin-2-amine is prepared via Pd-catalyzed C–N coupling.

- Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions to form the pyridine core.

Key Insight: This method emphasizes the role of cesium carbonate in deprotonating pyridine N–H bonds, facilitating oxidative addition to palladium.

Cyclization Approaches for Central Pyridine Formation

Kröhnke Pyridine Synthesis

The Kröhnke method constructs pyridine rings via condensation of α,β-unsaturated ketones with ammonium acetate. For this compound:

Reaction Scheme

- Precursor Synthesis: 2-Acetylpyridine reacts with 2-chloropyridine-4-carbaldehyde in the presence of ammonium acetate.

- Cyclization: The diketone intermediate undergoes cyclodehydration to form the central pyridine ring.

Limitations: Low regiocontrol for polysubstituted pyridines (≤40% yield).

Friedländer Annulation

This method employs quinoline synthesis principles, adapting it for pyridine derivatives:

Conditions

- Catalyst: FeCl₃ (10 mol%)

- Solvent: Ethanol, reflux

- Time: 12–24 h

Outcome: Moderately successful for introducing chloropyridyl groups but requires post-functionalization via cross-coupling.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Critical Observations:

- Suzuki-Miyaura offers superior yields and scalability, making it the industrial preference.

- Buchwald-Hartwig is limited by longer reaction times and higher catalyst loadings.

- Cyclization methods suffer from poor regiocontrol but remain valuable for academic exploration.

Advanced Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloropyridinyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine, also known as 4'-(6-Chloro-2-pyridyl)-2,2':4',4''-terpyridine, is a chemical compound with the molecular formula C20H13ClN4 . This compound is a derivative of terpyridine, featuring a chlorine substituent on one of the pyridine rings . The presence of multiple nitrogen atoms in its structure allows for effective coordination with various metal ions, which enhances its stability and versatility in chemical applications.

Structural and Chemical Properties

Key structural and chemical properties of this compound [3, 5]:

- Molecular Formula: C20H13ClN4

- Molecular Weight: 344.8 g/mol

- IUPAC Name: this compound

- CAS Number: 915799-01-8

- Melting Point: 148 - 150ºC

- Boiling Point: 421.4±40.0 °C at 760 mmHg

Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | Contains four pyridine units | Greater complexity due to additional pyridine units |

| 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Aditopic ligand with similar connectivity | Focused on electrocatalysis applications |

| 2,6-di(pyrazin-2-yl)pyridines | Similar trisheterocyclic backbone | Different heteroatoms (pyrazine vs. pyridine) |

| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Incorporates arylvinyl groups | Notable for luminescence switching properties |

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Structural Differences :

- The target’s 2-chloropyridin-4-yl group introduces both steric bulk and electron-withdrawing effects, unlike the tert-butylphenyl (electron-neutral) or methoxyphenyl (electron-donating) groups.

- Halogen substituents (Cl vs.

Physicochemical Properties

*Estimated values based on structural analogs. †Calculated using ChemDraw.

Key Trends :

- The tert-butylphenyl analog has the highest LogP (6.17), reflecting its hydrophobicity, while the methoxyphenyl derivatives show lower LogP due to polar substituents .

- The target’s chlorine substituent likely reduces LogP compared to tert-butylphenyl but increases it relative to methoxy groups.

Crystallographic and Solid-State Behavior

- The thienyl-substituted dihydropyridine crystallizes with intramolecular N–H⋯N hydrogen bonds and envelope conformations in pyridine rings, stabilizing its structure .

Q & A

Q. What are the key synthetic methodologies for preparing 4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine?

The compound is typically synthesized via cross-coupling reactions or modified Mitsunobu protocols. For example:

- Mitsunobu Reaction : Hovinen (2004) demonstrated the use of Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate) to functionalize terpyridine scaffolds, achieving yields of 65–75% .

- Cross-Coupling : highlights green chemistry approaches, such as Suzuki-Miyaura coupling, for pyridine derivatives, with optimized conditions (e.g., Pd catalysts, microwave irradiation) improving regioselectivity .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Mitsunobu Reaction | Triphenylphosphine, DEAD, THF, 0–25°C | 65–75% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 70–85% |

Q. How can researchers characterize this compound’s purity and structural integrity?

A multi-technique approach is essential:

- NMR Spectroscopy : Analyze δ 7.0–9.0 ppm (pyridyl protons) and δ 8.2–8.5 ppm (chloropyridyl protons) for regiochemical confirmation .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 267.72 (C₁₅H₁₀ClN₃) .

- Elemental Analysis : Confirm C/H/N/Cl ratios within ±0.3% of theoretical values .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (H315, H319) .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal (P501) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for derivatives?

Contradictions often arise from solvent effects or substituent electronic interactions. For example:

Q. What strategies optimize its use in coordination chemistry (e.g., as a ligand)?

- Metal Binding Studies : Test with Ru(II) or Ir(III) salts; the terpyridine scaffold forms octahedral complexes with λmax shifts in UV-Vis (e.g., 450–500 nm for Ru-terpyridine) .

- Substituent Tuning : Introduce electron-donating groups (e.g., -OMe) to enhance ligand-to-metal charge transfer (LMCT) efficiency .

Q. Are computational methods reliable for predicting its reactivity in cross-coupling reactions?

Yes, but with caveats:

Q. What biological activities are plausible for its derivatives?

Pyridine derivatives exhibit:

- Antiviral Activity : Non-nucleoside reverse transcriptase inhibition (e.g., anti-HIV EC₅₀ < 1 μM) via π-π stacking with viral enzymes .

- Anticancer Potential : Pyridyl-cyano derivatives show cytotoxicity (IC₅₀ 2–10 μM) against HeLa cells via ROS generation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Parameter Screening : Replicate reactions with controlled variables (e.g., catalyst loading, temperature). reports 65–75% yields via Mitsunobu, while achieves 70–85% with Pd catalysts .

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., dechlorinated byproducts at m/z 233.68) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.